molecular formula C13H16F3NO3 B13414442 N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester CAS No. 62064-73-7

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester

Cat. No.: B13414442
CAS No.: 62064-73-7
M. Wt: 291.27 g/mol
InChI Key: HGVPRYBOGXQZDU-UHFFFAOYSA-N
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Description

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester is a chemical compound with the molecular formula C13H16F3NO3 . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester typically involves the reaction of beta-Methoxy-m-trifluoromethylphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(beta-Methoxy-m-trifluoromethylphenethyl)carbamic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications .

Properties

CAS No.

62064-73-7

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

ethyl N-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C13H16F3NO3/c1-3-20-12(18)17-8-11(19-2)9-5-4-6-10(7-9)13(14,15)16/h4-7,11H,3,8H2,1-2H3,(H,17,18)

InChI Key

HGVPRYBOGXQZDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

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